Cas no 39520-63-3 (5-phenylpent-2-en-1-ol)

5-phenylpent-2-en-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-Penten-1-ol, 5-phenyl-
- 5-phenylpent-2-en-1-ol
- (2E)-5-phenyl-2-penten-1-ol
- 75553-23-0
- (E)-5-phenylpent-2-en-1-ol
- EN300-1862851
- (E)-5-phenyl-pent-2-en-1-ol
- 39520-63-3
-
- インチ: InChI=1S/C11H14O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1-4,6-8,12H,5,9-10H2/b6-2+
- InChIKey: SJQRNJJCRWREAV-QHHAFSJGSA-N
- ほほえんだ: C1=CC=C(C=C1)CCC=CCO
計算された属性
- せいみつぶんしりょう: 162.10452
- どういたいしつりょう: 162.104465066g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 123
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 20.2Ų
じっけんとくせい
- PSA: 20.23
5-phenylpent-2-en-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1862851-0.25g |
5-phenylpent-2-en-1-ol |
39520-63-3 | 95% | 0.25g |
$431.0 | 2023-09-18 | |
Enamine | EN300-1862851-0.5g |
5-phenylpent-2-en-1-ol |
39520-63-3 | 95% | 0.5g |
$679.0 | 2023-09-18 | |
Enamine | EN300-1862851-5.0g |
5-phenylpent-2-en-1-ol |
39520-63-3 | 95% | 5g |
$2525.0 | 2023-06-01 | |
Enamine | EN300-1862851-10.0g |
5-phenylpent-2-en-1-ol |
39520-63-3 | 95% | 10g |
$3746.0 | 2023-06-01 | |
Aaron | AR028XHX-5g |
5-phenylpent-2-en-1-ol |
39520-63-3 | 95% | 5g |
$3497.00 | 2025-02-17 | |
1PlusChem | 1P028X9L-2.5g |
5-phenylpent-2-en-1-ol |
39520-63-3 | 95% | 2.5g |
$2172.00 | 2024-05-03 | |
1PlusChem | 1P028X9L-50mg |
5-phenylpent-2-en-1-ol |
39520-63-3 | 95% | 50mg |
$303.00 | 2024-05-03 | |
Enamine | EN300-1862851-1g |
5-phenylpent-2-en-1-ol |
39520-63-3 | 95% | 1g |
$871.0 | 2023-09-18 | |
Enamine | EN300-1862851-5g |
5-phenylpent-2-en-1-ol |
39520-63-3 | 95% | 5g |
$2525.0 | 2023-09-18 | |
Enamine | EN300-1862851-10g |
5-phenylpent-2-en-1-ol |
39520-63-3 | 95% | 10g |
$3746.0 | 2023-09-18 |
5-phenylpent-2-en-1-ol 関連文献
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
5-phenylpent-2-en-1-olに関する追加情報
Recent Advances in the Study of 5-phenylpent-2-en-1-ol (CAS: 39520-63-3) in Chemical Biology and Pharmaceutical Research
The compound 5-phenylpent-2-en-1-ol (CAS: 39520-63-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a lead molecule in drug development. Recent studies have highlighted its role in modulating key biochemical pathways, making it a promising candidate for further investigation.
One of the most notable advancements in the study of 5-phenylpent-2-en-1-ol is its synthesis via novel catalytic methods. A 2023 study published in the Journal of Organic Chemistry demonstrated an efficient, enantioselective synthesis route using palladium-catalyzed allylic substitution. This method not only improved yield but also allowed for the production of enantiomerically pure forms, which are critical for pharmacological applications. The study emphasized the importance of the compound's stereochemistry in its biological activity, paving the way for more targeted drug design.
In terms of biological activity, recent research has explored the compound's potential as an anti-inflammatory agent. A preclinical study published in Bioorganic & Medicinal Chemistry Letters reported that 5-phenylpent-2-en-1-ol exhibited significant inhibition of NF-κB signaling, a key pathway in inflammatory responses. The compound's ability to reduce pro-inflammatory cytokine production in vitro suggests its potential utility in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. However, further in vivo studies are needed to validate these findings.
Another area of interest is the compound's role in cancer research. A 2022 study in the European Journal of Medicinal Chemistry investigated the cytotoxic effects of 5-phenylpent-2-en-1-ol derivatives on various cancer cell lines. The results indicated that certain derivatives induced apoptosis in breast cancer cells via the mitochondrial pathway, with minimal toxicity to normal cells. These findings underscore the compound's potential as a scaffold for developing novel anticancer agents, though optimization of its pharmacokinetic properties remains a challenge.
Despite these promising developments, several challenges must be addressed to advance the clinical application of 5-phenylpent-2-en-1-ol. Issues such as poor aqueous solubility and metabolic instability have been identified in recent pharmacokinetic studies. Researchers are now exploring prodrug strategies and nanoformulations to overcome these limitations. A 2023 review in Advanced Drug Delivery Reviews highlighted the potential of lipid-based nanoparticles to enhance the bioavailability of the compound, offering a viable solution for future therapeutic use.
In conclusion, 5-phenylpent-2-en-1-ol (CAS: 39520-63-3) represents a versatile and promising molecule in chemical biology and pharmaceutical research. Recent studies have elucidated its synthetic accessibility, biological activities, and therapeutic potential, while also identifying key challenges for future research. Continued efforts to optimize its physicochemical and pharmacokinetic properties will be crucial for translating these findings into clinical applications. This compound exemplifies the intersection of chemistry and biology, offering exciting opportunities for drug discovery and development.
39520-63-3 (5-phenylpent-2-en-1-ol) 関連製品
- 1707571-47-8(1-Benzyl-3-(piperazin-1-yl)pyrazin-2(1H)-one)
- 6286-65-3(4H-3,1-Benzoxazin-4-one,6,7-dimethoxy-2-methyl-)
- 951624-49-0(5-(4-Fluorophenyl)methylamino-1,3-dihydro-2H-imidazo4,5-bpyridin-2-one)
- 1354959-05-9(2,2,2-trifluoroethyl N-3-fluoro-4-(1H-pyrazol-1-yl)phenylcarbamate)
- 920230-42-8(1-(4-{3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)-2-phenoxypropan-1-one)
- 1261971-86-1(4-(3-BOC-Aminophenyl)-2-methoxybenzoic acid)
- 1360945-57-8(3-(Methoxycarbonyl)-1H-indole-6-carboxylic acid)
- 1239964-07-8(2-(3-Bromo-4-fluorophenyl)-2-methylpropanal)
- 1529247-11-7((2,3-dihydro-1-benzofuran-3-yl)methanesulfonyl chloride)
- 1260987-63-0(methyl 4-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate)



